Complement C1s-IN-1

Description

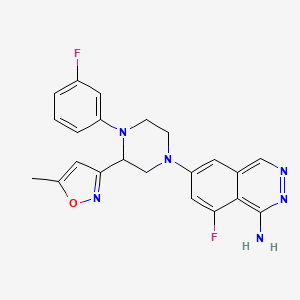

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H20F2N6O |

|---|---|

Molecular Weight |

422.4 g/mol |

IUPAC Name |

8-fluoro-6-[4-(3-fluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)piperazin-1-yl]phthalazin-1-amine |

InChI |

InChI=1S/C22H20F2N6O/c1-13-7-19(28-31-13)20-12-29(5-6-30(20)16-4-2-3-15(23)9-16)17-8-14-11-26-27-22(25)21(14)18(24)10-17/h2-4,7-11,20H,5-6,12H2,1H3,(H2,25,27) |

InChI Key |

HXAFDSAENALNGM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NO1)C2CN(CCN2C3=CC(=CC=C3)F)C4=CC5=CN=NC(=C5C(=C4)F)N |

Origin of Product |

United States |

Foundational & Exploratory

Investigating Autoimmune Disease Models with Complement C1s-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigation of autoimmune disease models using the novel, potent, and selective Complement C1s inhibitor, Complement C1s-IN-1. This document details the inhibitor's mechanism of action, summarizes its key quantitative data, and provides detailed experimental protocols for its evaluation. Furthermore, it outlines a proposed experimental workflow for assessing the therapeutic potential of this compound in a relevant autoimmune disease model.

Introduction to Complement C1s and its Role in Autoimmunity

The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens. However, its dysregulation is implicated in the pathogenesis of numerous autoimmune diseases. The classical complement pathway, in particular, is often initiated by autoantibodies, leading to a cascade of inflammatory and cytotoxic events that contribute to tissue damage.

Complement component 1s (C1s) is a serine protease that serves as the downstream effector enzyme of the C1 complex, the initiating complex of the classical pathway.[1][2] Upon activation, C1s cleaves complement components C4 and C2, leading to the formation of the C3 convertase (C4b2a), a central amplification step in the complement cascade.[1][2] This cascade ultimately results in the generation of anaphylatoxins (C3a and C5a) and the formation of the Membrane Attack Complex (MAC), which mediates cell lysis.[3][4] Given its pivotal role, selective inhibition of C1s presents a promising therapeutic strategy for mitigating the deleterious effects of classical pathway overactivation in autoimmune disorders.[5][6]

This compound: A Potent and Selective Inhibitor

This compound (also referred to as compound (R)-8 in scientific literature) is a novel, non-amidine-based, potent, and selective inhibitor of C1s.[3][7] It is characterized by its oral bioavailability and ability to penetrate the blood-brain barrier, making it a valuable tool for investigating the role of C1s in both systemic and central nervous system autoimmune diseases.[3][7]

Mechanism of Action

This compound acts as a direct, competitive inhibitor of the C1s enzyme. By binding to the active site of C1s, it prevents the cleavage of its natural substrates, C4 and C2. This action effectively halts the propagation of the classical complement pathway at its earliest enzymatic step, thereby preventing the downstream generation of inflammatory mediators and the lytic MAC.

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

In Vitro Activity and Selectivity

| Target | IC50 (nM) | Fold Selectivity vs. C1s |

| C1s | 36 | - |

| C1r | >10000 | >278 |

| MASP-2 | >10000 | >278 |

| Factor D | >10000 | >278 |

| Trypsin | >10000 | >278 |

| Thrombin | >10000 | >278 |

| Data sourced from Ikeda Z, et al. J Med Chem. 2023.[3][4][7][8] |

In Vivo Pharmacokinetics in Male C57BL/6J Mice (Oral Administration)

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (h*ng/mL) | MRT (h) |

| 10 | 1032.5 ± 173.0 | 1.67 ± 0.58 | 6017.8 ± 390.4 | 4.31 ± 0.23 |

| 30 | 2583.3 ± 267.1 | 2.67 ± 1.15 | 21928.6 ± 1428.2 | 5.02 ± 0.18 |

| 100 | 8895.9 ± 1516.8 | 4.00 ± 0.00 | 13934.1 ± 36760.1 | 7.66 ± 0.99 |

| Data represents mean ± standard deviation. Sourced from MedchemExpress, citing Ikeda Z, et al. J Med Chem. 2023.[9][10] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the methods described in the primary literature.

C1s Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human C1s.

Materials:

-

Recombinant human C1s enzyme

-

Fluorogenic peptide substrate for C1s

-

Assay buffer (e.g., Tris-buffered saline, pH 7.4, with CaCl2 and MgCl2)

-

This compound (serial dilutions)

-

384-well assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add a fixed concentration of recombinant human C1s enzyme to each well of the 384-well plate.

-

Add the serially diluted this compound or vehicle control to the wells containing the C1s enzyme.

-

Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic C1s substrate to each well.

-

Monitor the fluorescence intensity over time using a fluorescence plate reader.

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro Membrane Attack Complex (MAC) Formation Assay

Objective: To assess the ability of this compound to inhibit the formation of the MAC in human serum.

Materials:

-

Normal human serum (as a source of complement components)

-

Antibody-sensitized sheep erythrocytes or an ELISA-based system with an activator of the classical pathway (e.g., immobilized immune complexes)

-

This compound (serial dilutions)

-

Buffer (e.g., Gelatin Veronal Buffer with Ca2+ and Mg2+)

-

Detection antibody against a component of the MAC (e.g., anti-C5b-9 antibody)

-

Substrate for the detection enzyme (if using an ELISA format)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the appropriate buffer.

-

In a 96-well plate pre-coated with a classical pathway activator, add the serially diluted this compound or vehicle control.

-

Add a standardized dilution of normal human serum to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for complement activation and MAC formation.

-

Wash the plate to remove unbound serum components.

-

Add a detection antibody specific for a MAC component (e.g., a horseradish peroxidase-conjugated anti-C5b-9 antibody).

-

Incubate the plate to allow for antibody binding.

-

Wash the plate to remove unbound detection antibody.

-

Add the appropriate substrate and measure the resulting signal (e.g., absorbance) using a microplate reader.

-

Calculate the percentage of MAC formation inhibition at each concentration of this compound and determine the IC50 value.

Proposed Investigation in an Autoimmune Disease Model: Collagen-Induced Arthritis (CIA)

While direct studies of this compound in specific autoimmune disease models are not yet published, its potent inhibition of the classical complement pathway makes it a strong candidate for evaluation in antibody-mediated autoimmune conditions. The Collagen-Induced Arthritis (CIA) model in mice is a well-established and relevant model for rheumatoid arthritis, a disease with known complement involvement.

Experimental Workflow for CIA Model

Detailed Protocol for CIA Model Investigation

Objective: To evaluate the therapeutic efficacy of oral administration of this compound in a murine model of collagen-induced arthritis.

Animal Model: DBA/1 mice, 8-10 weeks old.

Induction of Arthritis:

-

Primary Immunization (Day 0): Emulsify bovine type II collagen with an equal volume of Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.

-

Booster Immunization (Day 21): Emulsify bovine type II collagen with an equal volume of Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at the base of the tail.

Treatment Groups:

-

Group 1: Vehicle control (e.g., 0.5% methylcellulose in water), administered orally once daily.

-

Group 2: this compound (10 mg/kg), administered orally once daily.

-

Group 3: this compound (30 mg/kg), administered orally once daily.

-

Group 4: this compound (100 mg/kg), administered orally once daily.

-

Group 5: Positive control (e.g., Methotrexate), administered as per standard protocols.

Treatment Protocol:

-

Monitor mice daily for the onset of arthritis starting from day 21.

-

Begin treatment when a clinical score of ≥ 1 is observed in at least one paw.

-

Administer the assigned treatments orally once daily until the end of the study (e.g., Day 42).

Efficacy Endpoints:

-

Clinical Assessment: Score the severity of arthritis in each paw daily or every other day based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

-

Paw Swelling: Measure the thickness of the hind paws using a digital caliper every other day.

-

Histopathology (at study termination): Collect ankle and knee joints, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) and Safranin O to assess inflammation, pannus formation, cartilage damage, and bone erosion.

-

Biomarker Analysis (at study termination): Collect blood via cardiac puncture. Measure serum levels of anti-type II collagen antibodies (IgG1 and IgG2a), pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), and markers of complement activation (e.g., C3a, C5a, sC5b-9).

Conclusion

This compound is a highly potent and selective inhibitor of the classical complement pathway with favorable pharmacokinetic properties. The data presented in this guide underscore its potential as a valuable research tool for elucidating the role of C1s in autoimmune and inflammatory diseases. The provided experimental protocols offer a framework for its in vitro characterization and the proposed in vivo study in a CIA model provides a roadmap for evaluating its therapeutic potential in a preclinical setting. Further investigations using this and other relevant autoimmune disease models are warranted to fully explore the therapeutic utility of targeting C1s with this promising inhibitor.

References

- 1. eaglebio.com [eaglebio.com]

- 2. sinobiological.com [sinobiological.com]

- 3. Discovery of a Novel Series of Potent, Selective, Orally Available, and Brain-Penetrable C1s Inhibitors for Modulation of the Complement Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a Novel Series of Potent, Selective, Orally Available, and Brain-Penetrable C1s Inhibitors for Modulation of the Complement Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Complement C1s as a diagnostic marker and therapeutic target: Progress and propective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Selection of Novel C1s Inhibitors by In Silico and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

The significance of a brain-penetrable C1s inhibitor

An In-depth Technical Guide on the Significance of a Brain-Penetrable C1s Inhibitor

Introduction

The complement system is a cornerstone of innate immunity, comprising a complex cascade of over 30 proteins that act as a first line of defense against pathogens and a facilitator for the clearance of cellular debris.[1] Activation of this system occurs through three primary pathways: the classical, lectin, and alternative pathways.[2] The classical pathway is initiated by the C1 complex, which is composed of the recognition molecule C1q and a tetramer of proteases, C1r and C1s (C1qr₂s₂).[3][4] Upon binding of C1q to activators—such as immune complexes or pathological protein aggregates like fibrillar amyloid-beta—a conformational change triggers the auto-activation of C1r, which in turn cleaves and activates C1s.[1][4]

C1s, a chymotrypsin-like serine protease, is the effector enzyme of the C1 complex.[5] Its primary role is to cleave complement components C4 and C2, leading to the formation of the C3 convertase (C4b2a), a critical enzymatic complex that amplifies the complement cascade.[6][7] This cascade culminates in opsonization, inflammation, and the formation of the Membrane Attack Complex (MAC), which lyses target cells.[3]

While essential for peripheral immunity, dysregulated complement activation within the Central Nervous System (CNS) is increasingly implicated in the pathogenesis of numerous neurodegenerative and neuroinflammatory disorders.[2][7] C1s, as the initiating protease of the classical pathway, represents a highly specific and strategic target for therapeutic intervention. The development of a brain-penetrable C1s inhibitor is of profound significance, offering a targeted approach to quell neuroinflammation at its source without systemically compromising the entire complement system. This guide explores the core rationale, experimental validation, and therapeutic potential of such inhibitors for researchers, scientists, and drug development professionals.

The Pathological Role of C1s in the Central Nervous System

The CNS is an immune-privileged site, yet it is not devoid of complement activity. Resident brain cells, including microglia, astrocytes, and even neurons, can synthesize complement proteins locally.[1][8] While this localized system contributes to vital homeostatic functions like synaptic pruning during development, its aberrant activation is a key driver of pathology.

Dysregulation of the classical pathway, initiated by C1s, contributes to a destructive cycle of neuroinflammation in several neurological disorders:

-

Neurodegenerative Diseases (e.g., Alzheimer's Disease): Fibrillar amyloid-β plaques and tau aggregates can directly bind C1q, activating C1s and triggering the classical pathway.[1][7] This leads to the generation of anaphylatoxins C3a and C5a, which recruit and activate microglia and astrocytes, promoting a chronic inflammatory state that exacerbates neuronal damage.[7][8]

-

Autoimmune Neurological Disorders (e.g., Neuromyelitis Optica): In conditions mediated by auto-antibodies, such as anti-aquaporin-4 (AQP4) antibodies, the classical pathway is a primary driver of CNS inflammation and demyelination.[6] Targeting C1s can specifically block this antibody-driven pathology.

-

Traumatic Brain Injury (TBI) and Ischemic Stroke: Following acute brain injury, the release of danger-associated molecular patterns (DAMPs) and the breakdown of the blood-brain barrier (BBB) can trigger C1s activation.[9][10] This contributes to secondary injury cascades, including edema, inflammation, and neuronal cell death.[9][11][12] Studies have shown that C1-inhibitor (C1-INH), a natural regulator of C1s, can reduce infarct volumes, limit BBB damage, and improve functional outcomes in animal models of stroke.[10]

The central role of C1s in these processes makes it a compelling therapeutic target. A brain-penetrable inhibitor could theoretically halt the inflammatory cascade at its origin, preventing the downstream damage mediated by activated glia and cytotoxic complement effectors.

Therapeutic Rationale and Advantages

Targeting C1s offers a highly specific approach to modulating complement-driven neuro-pathology with several key advantages:

-

Upstream Inhibition: By blocking the cascade at one of its first enzymatic steps, C1s inhibition prevents the generation and amplification of downstream effectors like C3a, C5a, and the MAC.

-

Pathway Specificity: Unlike broader complement inhibitors (e.g., targeting C3 or C5), a C1s-specific inhibitor exclusively blocks the classical pathway. This preserves the functions of the alternative and lectin pathways, which are crucial for innate immune surveillance against pathogens.[3]

-

Reduced Auto-Antibody Production: C1s inhibition may also suppress the activation of autoimmune B cells, a critical factor in many autoimmune diseases, thereby reducing the production of pathological auto-antibodies.[3][6]

-

Necessity of Brain Penetrance: Since complement components are produced locally within the CNS, a therapeutic agent must cross the BBB to engage its target effectively.[1][8] Therefore, brain penetrability is not just an advantageous feature but a core requirement for treating the neuroinflammatory aspects of these disorders.

Quantitative Data on a Novel Brain-Penetrable C1s Inhibitor

The discovery of potent, selective, and orally available C1s inhibitors that can penetrate the brain represents a significant breakthrough.[5] The following tables summarize the in vitro and in vivo properties of a recently developed non-amidine C1s inhibitor, referred to as Compound (R)-8 , which serves as a compelling example of such a molecule.[5]

Table 1: In Vitro Inhibitory Activity and Selectivity of Compound (R)-8

| Target Protease | IC₅₀ (nM) | Fold Selectivity vs. C1s |

|---|---|---|

| Human C1s | 1.6 | - |

| Human C1r | >10,000 | >6,250 |

| Human MASP-2 | >10,000 | >6,250 |

| Human Factor D | >10,000 | >6,250 |

| Human Trypsin | >10,000 | >6,250 |

| Human Thrombin | >10,000 | >6,250 |

Data sourced from a study on novel C1s inhibitors, demonstrating high potency for C1s and excellent selectivity against other key serine proteases in the complement and coagulation cascades.[5]

Table 2: In Vitro and In Vivo Pharmacokinetic Properties of Compound (R)-8

| Parameter | Value |

|---|---|

| MAC Formation Inhibition (in vitro) | IC₅₀ = 170 nM |

| Oral Bioavailability (Mouse) | 35% |

| Unbound Brain/Plasma Ratio (Kₚ,ᵤᵤ) | 0.44 |

Data highlights the compound's ability to inhibit the functional outcome of complement activation (MAC formation) and confirms its oral availability and significant brain penetration in an animal model.[5]

Experimental Protocols

The development and validation of a brain-penetrable C1s inhibitor requires a suite of specialized assays. The following are detailed methodologies for key experiments.

Protocol 1: Measurement of C1s Enzymatic Activity

This protocol describes an in vitro assay to determine the inhibitory potency (IC₅₀) of a test compound against purified human C1s.

Objective: To quantify the concentration of an inhibitor required to reduce C1s enzymatic activity by 50%.

Materials:

-

Purified, activated human C1s enzyme.

-

Synthetic chromogenic substrate for C1s (e.g., S-2314).[6]

-

Assay buffer (e.g., Tris-buffered saline, pH 7.4).

-

Test inhibitor compound, serially diluted.

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

-

Enzyme-Inhibitor Pre-incubation: Add a fixed concentration of activated C1s enzyme to each well of the microplate, followed by the addition of the serially diluted test compound or vehicle control.

-

Incubation: Incubate the enzyme-inhibitor mixture at room temperature for a defined period (e.g., 15-30 minutes) to allow for binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding the chromogenic substrate S-2314 to all wells.

-

Kinetic Reading: Immediately place the microplate in a plate reader and measure the change in absorbance at 405 nm over time. The rate of color change is proportional to C1s activity.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: In Vivo Blood-Brain Barrier Penetration Assay

This protocol details a method to assess the extent to which a compound crosses the BBB in an animal model (e.g., mouse) by determining the unbound brain-to-plasma concentration ratio (Kₚ,ᵤᵤ).

Objective: To measure the concentration of the test compound in the brain and plasma at a steady state and calculate its ability to penetrate the CNS.

Materials:

-

Test compound.

-

Experimental animals (e.g., C57BL/6 mice).

-

Dosing vehicle appropriate for the route of administration (e.g., oral gavage, intravenous injection).

-

Equipment for blood collection (e.g., heparinized capillaries) and brain tissue harvesting.

-

Homogenizer for brain tissue.

-

Analytical instrumentation for drug quantification (e.g., LC-MS/MS).[3]

Methodology:

-

Compound Administration: Administer the test compound to a cohort of mice at a specified dose and route.

-

Sample Collection: At a predetermined time point post-dosing (selected to approximate steady-state conditions), collect blood samples via cardiac puncture or tail vein.[13] Immediately following blood collection, euthanize the animals and perfuse the vasculature with saline to remove residual blood from the brain.[14] Harvest the whole brain.

-

Sample Processing:

-

Plasma: Centrifuge the blood samples to separate the plasma.

-

Brain: Weigh the harvested brain and homogenize it in a suitable buffer.

-

-

Quantification: Use a validated LC-MS/MS method to accurately measure the concentration of the test compound in the plasma and brain homogenate samples.

-

Data Analysis:

-

Calculate the total brain-to-plasma ratio (Kₚ = Cbrain / Cplasma).

-

Determine the unbound fraction of the drug in plasma (fᵤ,ₚ) and brain (fᵤ,b) using equilibrium dialysis.

-

Calculate the unbound brain-to-plasma ratio using the formula: Kₚ,ᵤᵤ = Kₚ * (fᵤ,ₚ / fᵤ,b) . A Kₚ,ᵤᵤ value approaching 1 suggests efficient, passive diffusion across the BBB, while values >1 may indicate active transport into the brain.

-

Mandatory Visualizations

Signaling Pathway and Workflow Diagrams

Caption: The Classical Complement Pathway and the specific inhibitory action of a C1s inhibitor.

Caption: Pathological cascade of C1s-mediated neuroinflammation in the Central Nervous System.

Caption: A streamlined experimental workflow for the development of a C1s inhibitor for CNS disorders.

Conclusion

The targeted inhibition of C1s within the central nervous system represents a highly promising therapeutic strategy for a range of devastating neurological disorders. By specifically neutralizing the classical complement pathway at its point of enzymatic commitment, a brain-penetrable C1s inhibitor can quell the chronic neuroinflammation that drives pathology in conditions like Alzheimer's disease, neuromyelitis optica, and secondary injury after stroke or TBI. This approach offers a refined alternative to broad-spectrum complement blockade, preserving the essential immune surveillance functions of the other complement pathways. The continued development of potent, selective, and orally bioavailable small molecules with demonstrated CNS penetrance is a critical step toward translating this compelling biological rationale into a viable clinical therapy for patients with complement-driven neurological diseases.

References

- 1. Complement in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. neurologylive.com [neurologylive.com]

- 3. Frontiers | Complement C1s as a diagnostic marker and therapeutic target: Progress and propective [frontiersin.org]

- 4. pnas.org [pnas.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Complement C1s as a diagnostic marker and therapeutic target: Progress and propective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. Frontiers | The complement system in neurodegenerative and inflammatory diseases of the central nervous system [frontiersin.org]

- 9. Effect of complement C1-esterase inhibitor on brain edema and inflammation after mild traumatic brain injury in an animal model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. C1-inhibitor protects from brain ischemia-reperfusion injury by combined antiinflammatory and antithrombotic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Knockdown of circulating C1 inhibitor induces neurovascular impairment, glial cell activation, neuroinflammation, and behavioral deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Knockdown of circulating C1 inhibitor induces neurovascular impairment, glial cell activation, neuroinflammation, and behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin [bio-protocol.org]

Foundational Research on Small Molecule C1s Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on small molecule inhibitors targeting C1s, a critical serine protease in the classical complement pathway. The complement system is a key component of innate immunity, and its dysregulation is implicated in a variety of inflammatory and autoimmune diseases.[1][2] C1s represents a pivotal upstream control point in the classical pathway, making it an attractive therapeutic target.[2][3] This document details the mechanism of C1s activation and inhibition, summarizes key quantitative data for notable inhibitors, provides detailed experimental protocols for their evaluation, and visualizes essential pathways and workflows.

The Classical Complement Pathway and the Role of C1s

The classical complement pathway is initiated by the C1 complex, which is composed of the recognition molecule C1q and a tetramer of proteases, C1r and C1s (C1q(C1rC1s)₂).[4] Activation typically occurs when C1q binds to the Fc region of IgM or clustered IgG antibodies complexed with antigens.[5] This binding induces a conformational change in C1r, leading to its autoactivation. Activated C1r then cleaves and activates C1s.[4][6]

Activated C1s is a serine protease that propagates the complement cascade by cleaving its two natural substrates: C4 and C2.[4][7] The cleavage of C4 exposes a reactive thioester group on the larger fragment, C4b, allowing it to covalently attach to nearby surfaces. C2 then binds to the surface-bound C4b and is subsequently cleaved by C1s to form the C3 convertase, C4b2a. This enzyme complex is a central amplification point of the complement cascade, leading to the generation of anaphylatoxins (C3a, C5a) and the formation of the membrane attack complex (MAC), which ultimately results in cell lysis.[1][7]

Given its crucial role in initiating the classical pathway, inhibiting the enzymatic activity of C1s is an effective strategy to block downstream complement activation and its inflammatory consequences.[7]

Figure 1: The Classical Complement Pathway Activation Cascade.

Mechanism of Small Molecule C1s Inhibition

Small molecule inhibitors of C1s typically function as competitive inhibitors, binding to the active site of the enzyme and preventing it from cleaving its natural substrates, C4 and C2.[4] The active site of C1s, like other trypsin-like serine proteases, contains a catalytic triad and substrate-binding pockets (e.g., S1, S2, S3). The S1 pocket of C1s has a key aspartate residue (Asp626) that recognizes the arginine side chain of its substrates.[8]

Many early C1s inhibitors were designed with amidine or guanidine moieties to mimic this arginine interaction and achieve potency.[7] However, these basic groups often lead to poor pharmacokinetic properties.[8] Recent research has focused on discovering non-amidine-based inhibitors that can achieve high potency and selectivity.[8][9] Structure-based drug design, aided by the crystallography of C1s in complex with inhibitors, has been instrumental in optimizing these novel scaffolds to enhance binding affinity and improve drug-like properties.[8][10]

References

- 1. elkbiotech.com [elkbiotech.com]

- 2. chemaxon.com [chemaxon.com]

- 3. SDS-PAGE Silver Stain and GelCode Blue Analysis Protocol of C2 - Creative Biolabs [creative-biolabs.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Untitled Document [ucl.ac.uk]

- 7. Haemolysis Inhibition Assay - Creative Biolabs [creative-biolabs.com]

- 8. cdn.graphpad.com [cdn.graphpad.com]

- 9. One moment, please... [haemoscan.com]

- 10. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

The Classical Complement Pathway: A Cornerstone of Humoral Immunity and Inflammatory Response

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The classical complement pathway represents a critical arm of the innate immune system, acting as a swift and potent defense mechanism against invading pathogens. Its activation, a cascade of proteolytic events, culminates in the elimination of targets through opsonization, inflammation, and direct cell lysis. This guide provides a comprehensive overview of the biological functions of the classical complement pathway, detailed experimental protocols for its assessment, and quantitative data to support research and development endeavors.

Initiation of the Cascade: Recognition and Activation

The classical pathway is primarily initiated by the binding of the C1 complex to the Fc region of antibodies, specifically IgM and certain IgG subclasses (IgG1 and IgG3), that have complexed with antigens.[1][2] The C1 complex is a multimolecular entity composed of the recognition molecule C1q and a tetramer of two serine proteases, C1r and C1s.[3]

C1q, with its six globular heads, can also directly bind to the surfaces of some pathogens, apoptotic cells, and C-reactive protein, thereby activating the pathway in an antibody-independent manner.[1] Upon binding of C1q to an activating ligand, a conformational change is induced in the C1 complex. This leads to the autoactivation of C1r, which in turn cleaves and activates C1s.[1] The now active C1s serine protease is the catalyst for the next steps in the cascade.

Figure 1: Initiation of the Classical Complement Pathway.

The Enzymatic Cascade: Formation of Convertases

Activated C1s initiates a proteolytic cascade by cleaving C4 and C2, the next components in the pathway. C4 is cleaved into C4a and C4b. The larger fragment, C4b, covalently attaches to the target surface in the vicinity of the C1 complex. C2 then binds to the surface-bound C4b and is subsequently cleaved by C1s into C2a and C2b. The larger fragment, C2a, remains associated with C4b to form the C4b2a complex.[4]

This C4b2a complex is the C3 convertase of the classical pathway, a pivotal enzyme in the complement cascade.[5] The C3 convertase has the crucial function of cleaving C3, the most abundant complement protein in plasma, into C3a and C3b.[4] This step represents a major amplification point in the pathway, as a single C3 convertase can cleave hundreds of C3 molecules.

The binding of a C3b molecule to the C3 convertase (C4b2a) generates the C5 convertase (C4b2a3b).[6] This new enzymatic complex is responsible for cleaving C5, initiating the final stage of the complement cascade.

Figure 2: Formation of C3 and C5 Convertases.

Effector Functions: Eliminating the Threat

The activation of the classical complement pathway leads to a variety of biological effector functions that are critical for host defense.

Opsonization and Phagocytosis

The C3b fragment generated by the C3 convertase is a potent opsonin.[7] It covalently binds to the surface of pathogens, marking them for destruction by phagocytic cells, such as macrophages and neutrophils, which express C3b receptors (CR1).[7] This process of opsonization significantly enhances the efficiency of phagocytosis.

Inflammation

The smaller cleavage fragments, C3a, C4a, and C5a, are anaphylatoxins that play a crucial role in the inflammatory response.[7] They bind to receptors on mast cells and basophils, triggering the release of inflammatory mediators like histamine.[8] C5a is also a potent chemoattractant for neutrophils, recruiting these phagocytic cells to the site of infection.[8]

Cell Lysis: The Membrane Attack Complex (MAC)

The cleavage of C5 by the C5 convertase initiates the terminal phase of the complement cascade, leading to the formation of the Membrane Attack Complex (MAC).[1] The C5b fragment associates with C6, C7, and C8, and this complex inserts into the lipid bilayer of the target cell. This is followed by the polymerization of multiple C9 molecules to form a pore in the cell membrane.[9] The formation of this transmembrane channel disrupts the osmotic integrity of the cell, leading to its lysis and death.[9]

Figure 3: Effector Functions of the Classical Complement Pathway.

Quantitative Data

The following tables summarize key quantitative data for components of the classical complement pathway.

Table 1: Plasma Concentrations of Classical Pathway Components

| Component | Mean Plasma Concentration (mg/L) |

| C1q | 70 |

| C1r | 34 |

| C1s | 31 |

| C2 | 25 |

| C3 | 1200 |

| C4 | 400 |

| C5 | 75 |

| C6 | 60 |

| C7 | 55 |

| C8 | 55 |

| C9 | 60 |

Table 2: Binding Affinities and Kinetic Parameters

| Interaction/Enzyme | Ligand/Substrate | Kd (nM) | Km (µM) | kcat (s-1) |

| C1q - Monomeric IgG1 | ~1000 | |||

| C1q - Aggregated IgG1 | ~10 | |||

| C1q - IgM | 10-100 | |||

| C3 Convertase (C4b2a) | C3 | 15-25 | ~170 | |

| C5 Convertase (C4b2a3b) | C5 | 0.0051 | 6-9 fold > alternative pathway |

Note: Kinetic parameters can vary depending on experimental conditions.

Experimental Protocols

CH50 Hemolytic Assay

This assay measures the total functional activity of the classical complement pathway.

Figure 4: Workflow for the CH50 Hemolytic Assay.

Methodology:

-

Preparation of Antibody-Sensitized Sheep Red Blood Cells (RBCs): Sheep RBCs are washed and incubated with a sub-agglutinating dilution of rabbit anti-sheep RBC antibody (hemolysin).

-

Serum Dilutions: Test serum is serially diluted in a veronal-buffered saline containing Ca2+ and Mg2+.

-

Incubation: A standardized suspension of antibody-sensitized sheep RBCs is added to each serum dilution and incubated at 37°C for 30-60 minutes.

-

Stopping the Reaction: The reaction is stopped by adding cold saline and centrifuging to pellet intact RBCs.

-

Quantification: The amount of hemoglobin released into the supernatant, which is proportional to the degree of lysis, is measured spectrophotometrically at 415 nm.

-

Calculation: The CH50 titer is the reciprocal of the serum dilution that causes 50% lysis of the RBCs.[10][11][12]

C3b Deposition ELISA

This assay quantifies the deposition of C3b on a target surface, indicating the activation of the C3 convertase.

Methodology:

-

Coating: Microtiter plates are coated with an activator of the classical pathway (e.g., aggregated IgG).

-

Blocking: Non-specific binding sites are blocked with a protein solution (e.g., BSA).

-

Incubation with Serum: Diluted serum is added to the wells and incubated to allow for complement activation and C3b deposition.

-

Washing: The plates are washed to remove unbound serum components.

-

Detection: A primary antibody specific for C3b is added, followed by a secondary enzyme-conjugated antibody.

-

Substrate Addition: A chromogenic substrate is added, and the color development is measured spectrophotometrically. The absorbance is proportional to the amount of deposited C3b.

In Vitro MAC Formation Assay

This assay visualizes and quantifies the formation of the Membrane Attack Complex on target cells.

Figure 5: Workflow for the In Vitro MAC Formation Assay.

Methodology:

-

Cell Culture: Target cells are cultured to an appropriate density.

-

Sensitization: Cells are incubated with an antibody that recognizes a surface antigen to initiate the classical pathway.

-

Complement Activation: The sensitized cells are incubated with a source of complement, typically normal human serum.

-

Fixation and Permeabilization: The cells are fixed and permeabilized to allow antibody access to the MAC.

-

Staining: The cells are stained with a fluorescently labeled antibody that specifically recognizes the C5b-9 complex (MAC).

-

Analysis: MAC formation is visualized and quantified using fluorescence microscopy or flow cytometry.

Regulation of the Classical Pathway

To prevent excessive activation and damage to host tissues, the classical complement pathway is tightly regulated by several plasma and membrane-bound proteins. C1-inhibitor (C1-INH) is a key fluid-phase regulator that dissociates the C1r and C1s proteases from the C1q complex, thereby halting the initiation of the cascade. The C3 convertase (C4b2a) is regulated by Decay-Accelerating Factor (DAF), which accelerates its dissociation, and by Factor I, which, with cofactors like C4b-binding protein (C4BP), proteolytically inactivates C4b.[5]

Clinical Significance and Therapeutic Implications

Dysregulation of the classical complement pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including systemic lupus erythematosus (SLE) and rheumatoid arthritis. Deficiencies in early classical pathway components are strongly associated with an increased risk of developing SLE, highlighting the pathway's role in the clearance of immune complexes and apoptotic debris.[1]

The central role of the classical complement pathway in immunity and disease makes it an attractive target for therapeutic intervention. A deeper understanding of its biological functions and the development of robust assays to measure its activity are crucial for the discovery and development of novel complement-modulating therapies.

References

- 1. pnas.org [pnas.org]

- 2. IgG Subclasses and Allotypes: From Structure to Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Early Components of the Complement Classical Activation Pathway in Human Systemic Autoimmune Diseases [frontiersin.org]

- 4. Purification and characterization of the C3 convertase of the classical pathway of human complement system by size exclusion high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]

- 6. Complement C5 Convertase, Classical Pathway | Semantic Scholar [semanticscholar.org]

- 7. C3-convertase - Wikipedia [en.wikipedia.org]

- 8. C5-convertase - Wikipedia [en.wikipedia.org]

- 9. IgG Fc domains that bind C1q but not effector Fcγ receptors delineate the importance of complement-mediated effector functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. dspace.library.uu.nl [dspace.library.uu.nl]

- 12. Functional Characterization of Alternative and Classical Pathway C3/C5 Convertase Activity and Inhibition Using Purified Models - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: In Vitro Assay Protocols for the C1s Inhibitor, Complement C1s-IN-1

Audience: Researchers, scientists, and drug development professionals.

Introduction: The complement system is a critical component of the innate immune system, with the classical pathway (CP) playing a key role in antibody-mediated defense. The C1 complex (C1q, C1r, C1s) initiates the CP cascade. Upon activation, the serine protease C1s cleaves complement components C4 and C2, leading to downstream effector functions.[1][2] Dysregulation of the classical pathway is implicated in various inflammatory and autoimmune diseases, making C1s a compelling therapeutic target.[2] Complement C1s-IN-1 is a potent and selective small-molecule inhibitor of C1s, offering a valuable tool for studying the classical pathway and as a potential therapeutic agent.[3] This document provides detailed protocols for the in vitro characterization of this compound.

Mechanism of Action of C1s-IN-1

Activation of the classical pathway begins when C1q binds to an appropriate target, such as an antigen-antibody complex. This induces a conformational change, leading to the auto-activation of C1r, which in turn cleaves and activates C1s.[1] Activated C1s is a serine protease that cleaves C4 and C2, forming the C3 convertase (C4b2a), a central step in the amplification of the complement cascade.[1] this compound exerts its inhibitory effect by selectively binding to C1s, blocking its enzymatic activity and thereby halting the progression of the classical pathway at an early stage.[2][4]

Figure 1. Inhibition of the Classical Complement Pathway by C1s-IN-1.

Data Presentation: Properties of this compound

The inhibitory activity and selectivity of this compound are summarized below. This compound demonstrates high potency for C1s with excellent selectivity over other related serine proteases.

| Parameter | Value | Species | Notes | Reference |

| IC₅₀ | 36 nM | Human | Half-maximal inhibitory concentration against C1s protease activity. | [3] |

| Selectivity | >30 µM | Human | IC₅₀ against other serine proteases such as C1r, MASP-2, Factor D, thrombin, and trypsin. | [5] |

| Mechanism | Competitive | Human | Competitively inhibits the C1s active site. | [4] |

Experimental Protocols

A tiered approach is recommended for characterizing C1s inhibitors, starting with direct biochemical assays and progressing to more complex functional and cell-based systems.

References

- 1. Complement C1s Functional Test - Creative Biolabs [creative-biolabs.com]

- 2. Frontiers | Complement C1s as a diagnostic marker and therapeutic target: Progress and propective [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide and Chemical Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes: Utilizing Complement C1s-IN-1 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells. The classical pathway of the complement system is initiated by the C1 complex, which consists of C1q, C1r, and C1s. C1s, a serine protease, is the effector component of the C1 complex.[1][2][3] Upon activation, C1s cleaves complement components C4 and C2, leading to the formation of the C3 convertase (C4b2a), a crucial amplification step in the complement cascade.[1][4] This cascade ultimately results in the formation of the Membrane Attack Complex (MAC), which can lead to cell lysis.[5][6] Dysregulation of the classical complement pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases.[1][4]

Complement C1s-IN-1 is a potent and selective small molecule inhibitor of the C1s protease.[7] Its high specificity makes it a valuable tool for investigating the role of the classical complement pathway in various biological processes and for the development of novel therapeutics targeting complement-mediated diseases.[5][6] These application notes provide detailed protocols for the use of this compound in cell-based assays to monitor and quantify the inhibition of the classical complement pathway.

Mechanism of Action of this compound

This compound specifically targets the enzymatic activity of activated C1s. By inhibiting C1s, the inhibitor prevents the cleavage of C4 and C2, thereby blocking the formation of the C3 convertase and all subsequent downstream events of the classical complement pathway, including the formation of the lytic MAC.[5][6]

References

- 1. Design and Selection of Novel C1s Inhibitors by In Silico and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide and Chemical Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C1s, the protease messenger of C1. Structure, function and physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Complement C1s as a diagnostic marker and therapeutic target: Progress and propective [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of a Novel Series of Potent, Selective, Orally Available, and Brain-Penetrable C1s Inhibitors for Modulation of the Complement Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for In Vivo Experimental Design Using Complement C1s Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design and use of small molecule inhibitors targeting Complement C1s, a key serine protease in the classical complement pathway. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations to aid in the planning and execution of preclinical studies.

Introduction to Complement C1s Inhibition

The complement system is a critical component of the innate immune system. The classical pathway, initiated by the C1 complex (comprising C1q, C1r, and C1s), plays a significant role in both host defense and the pathogenesis of various inflammatory and autoimmune diseases. C1s, upon activation, cleaves C4 and C2 to form the C3 convertase, a central step in the complement cascade.[1][2] Inhibition of C1s represents a targeted therapeutic strategy to modulate the classical pathway while leaving the alternative and lectin pathways intact.[3] Small molecule inhibitors of C1s offer the potential for oral administration and penetration of tissues, including the brain, making them attractive candidates for a range of diseases.[4][5]

Quantitative Data Summary

The following tables summarize key in vitro and in vivo quantitative data for representative small molecule C1s inhibitors.

Table 1: In Vitro Potency and Selectivity of C1s Inhibitor (R)-8 [4][5]

| Target | IC50 (nM) |

| Human C1s | 1.9 |

| Mouse C1s | 2.5 |

| Human C1r | >30,000 |

| Human MASP2 | >30,000 |

| Human Factor D | >30,000 |

| Human Thrombin | >30,000 |

| Human Trypsin | >30,000 |

| Human Kallikrein | >30,000 |

| Human Plasmin | >30,000 |

Table 2: In Vivo Pharmacokinetics of C1s Inhibitor (R)-8 in Mice (Oral Administration) [5]

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Brain Penetration (Brain/Plasma Ratio at 2h) |

| 10 | 180 | 0.5 | 450 | 0.8 |

| 30 | 650 | 1.0 | 2,100 | 0.7 |

| 100 | 2,500 | 2.0 | 15,000 | 0.6 |

Table 3: In Vivo Efficacy of C1s Inhibitor C1s-INH-248 in a Rabbit Model of Myocardial Ischemia-Reperfusion Injury [6]

| Treatment Group | Dose (mg/kg) | Necrosis/Area at Risk (%) | Plasma Creatine Kinase (U/g protein) | Cardiac Myeloperoxidase (U/100mg tissue) |

| Vehicle Control | - | 31.9 ± 2.5 | 70.7 ± 6.8 | 1.31 ± 0.23 |

| C1s-INH-248 | 1 | 8.9 ± 1.6 | 45.1 ± 3.9 | 0.4 ± 0.05 |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Classical Complement Pathway and Point of Inhibition.

Caption: General In Vivo Experimental Workflow.

Experimental Protocols

Protocol 1: Pharmacokinetic Study of a Small Molecule C1s Inhibitor in Mice

This protocol is based on the methodology used for the C1s inhibitor (R)-8.[5]

1. Objective: To determine the pharmacokinetic profile of a small molecule C1s inhibitor following oral administration in mice.

2. Materials:

-

C1s inhibitor (e.g., (R)-8)

-

Vehicle for oral administration (e.g., 10% DMSO, 10% Cremophor EL, 40% PEG400, 40% water)

-

Male C57BL/6 mice (8-10 weeks old)

-

Oral gavage needles

-

Blood collection tubes (e.g., EDTA-coated)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

3. Procedure:

-

Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.

-

Compound Formulation: Prepare a stock solution of the C1s inhibitor in a suitable vehicle. Prepare dosing solutions at the desired concentrations (e.g., 1, 3, and 10 mg/mL for doses of 10, 30, and 100 mg/kg, respectively, assuming a 10 mL/kg dosing volume).

-

Dosing: Administer the C1s inhibitor formulation to mice via oral gavage. Include a vehicle control group.

-

Blood Sampling: Collect blood samples (approximately 50-100 µL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of the C1s inhibitor in plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Protocol 2: Efficacy Study in a Mouse Model of Autoimmune Hemolytic Anemia (AIHA)

This protocol is a proposed design based on established AIHA models and the principles of complement inhibition.[1][2]

1. Objective: To evaluate the in vivo efficacy of a small molecule C1s inhibitor in a mouse model of autoimmune hemolytic anemia.

2. Materials:

-

C1s inhibitor

-

Vehicle for administration

-

Female BALB/c mice (8-10 weeks old)

-

Rabbit anti-mouse red blood cell (RBC) polyclonal antibody

-

Complete Blood Count (CBC) analyzer

-

Spectrophotometer for measuring plasma hemoglobin

-

ELISA kits for mouse C3a and C5a

-

Flow cytometer and antibodies for RBC-bound C3 detection

-

Histology supplies

3. Procedure:

-

AIHA Induction:

-

Inject mice intraperitoneally with a sub-lethal dose of rabbit anti-mouse RBC antibody. The optimal dose should be determined in a pilot study to induce moderate, sustained hemolysis.

-

-

Treatment:

-

Begin treatment with the C1s inhibitor one day after AIHA induction.

-

Administer the inhibitor daily via oral gavage at predetermined doses.

-

Include a vehicle-treated control group and a healthy (non-diseased) control group.

-

-

Monitoring and Sample Collection:

-

Monitor mice daily for clinical signs of anemia (e.g., pale paws, lethargy).

-

Collect blood samples at baseline and at selected time points post-treatment (e.g., days 3, 7, and 14).

-

-

Efficacy Endpoints:

-

Hematological Parameters: Measure hemoglobin, hematocrit, and red blood cell counts using a CBC analyzer.

-

Hemolysis Markers: Quantify plasma free hemoglobin using a spectrophotometric assay.

-

Complement Activation Markers: Measure plasma levels of C3a and C5a by ELISA.

-

RBC Opsonization: Assess the deposition of C3 on the surface of RBCs using flow cytometry.

-

Histopathology: At the end of the study, collect spleen and liver for histological analysis to assess for signs of extramedullary hematopoiesis and erythro-phagocytosis.

-

Protocol 3: Assessment of In Vivo Complement Inhibition

This protocol provides methods to assess the pharmacodynamic effect of a C1s inhibitor.[7][8]

1. Objective: To measure the in vivo inhibition of the classical complement pathway following administration of a C1s inhibitor.

2. Principle: The activity of the classical complement pathway can be assessed ex vivo by challenging plasma or serum from treated animals with an activator of the classical pathway and measuring the generation of downstream complement products.

3. Materials:

-

Plasma or serum from treated and control animals

-

Classical pathway activator (e.g., aggregated human IgG, antibody-sensitized sheep erythrocytes)

-

ELISA kits for the detection of the membrane attack complex (MAC, sC5b-9) or C4d.

4. Procedure (Wieslab® Complement System Classical Pathway Assay Principle):

-

Sample Preparation: Collect plasma or serum from animals at various time points after administration of the C1s inhibitor.

-

Assay Performance:

-

Use a commercially available ELISA kit designed to measure the functional activity of the classical complement pathway.

-

The microtiter plate wells are coated with specific activators of the classical pathway. .

-

Diluted plasma/serum samples are added to the wells and incubated.

-

During incubation, the classical pathway is activated by the coated activators, leading to the formation of the membrane attack complex (MAC).

-

The amount of generated MAC is quantified using a specific alkaline phosphatase-labeled anti-C5b-9 antibody.

-

-

Data Analysis:

-

Calculate the percentage of complement activation in treated samples relative to vehicle-treated controls.

-

A dose-dependent decrease in MAC formation indicates effective in vivo inhibition of the classical complement pathway.

-

Conclusion

The provided application notes and protocols offer a framework for the in vivo investigation of small molecule C1s inhibitors. The selection of the appropriate animal model, dosing regimen, and endpoints is critical for a successful study. The data and methodologies presented here should serve as a valuable resource for researchers in the field of complement-mediated diseases.

References

- 1. A nanobody-based complement inhibitor targeting complement component 2 reduces hemolysis in a complement humanized mouse model of autoimmune hemolytic anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Complement inhibitors to treat IgM-mediated autoimmune hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitor(s) of the classical complement pathway in mouse serum limit the utility of mice as experimental models of neuromyelitis optica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a Novel Series of Potent, Selective, Orally Available, and Brain-Penetrable C1s Inhibitors for Modulation of the Complement Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Novel small molecule inhibitor of C1s exerts cardioprotective effects in ischemia-reperfusion injury in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Complement Inhibitor Validation - Creative Biolabs [creative-biolabs.com]

- 8. Whole blood complement activation assay [sanquin.org]

Recommended working concentration of Complement C1s-IN-1 for cell culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Complement C1s-IN-1 is a potent and selective small molecule inhibitor of the classical complement pathway. It targets the C1s protease, a key enzyme responsible for the cleavage of complement components C4 and C2, which is a critical step in the activation of this pathway.[1][2][3] By inhibiting C1s, this compound effectively blocks the downstream cascade of the classical pathway, making it a valuable tool for studying its role in various physiological and pathological processes. These application notes provide a recommended working concentration for cell culture experiments and a detailed protocol for a classical complement pathway inhibition assay.

Data Presentation

| Parameter | Value | Reference |

| Inhibitor | This compound | N/A |

| Target | Complement C1s protease | [1][2] |

| IC50 (biochemical assay) | 36 nM | N/A |

| Recommended Starting Concentration for Cell-Based Assays | 100 nM - 1 µM | General guidance |

| Maximum Recommended Concentration | < 10 µM | General guidance |

Recommended Working Concentration for Cell Culture

A definitive, universally applicable working concentration for this compound in every cell-based assay is not available and should be empirically determined for each specific cell type and experimental condition. However, based on its high potency (IC50 = 36 nM) and general principles for the use of small molecule inhibitors in cell culture, a starting concentration range of 100 nM to 1 µM is recommended.

To avoid off-target effects, it is advisable to use the lowest effective concentration and to not exceed a concentration of 10 µM . A dose-response experiment is crucial to determine the optimal concentration for your specific assay.

Signaling Pathway and Inhibition

The classical complement pathway is initiated by the binding of the C1 complex (composed of C1q, C1r, and C1s) to antigen-antibody complexes.[3] This binding triggers a conformational change, leading to the auto-activation of C1r, which in turn cleaves and activates C1s. Activated C1s is a serine protease that cleaves C4 and C2. The cleavage products C4b and C2a assemble to form the C3 convertase (C4b2a), which then cleaves C3, a central event in the complement cascade. This compound directly inhibits the enzymatic activity of C1s, thereby preventing the formation of the C3 convertase and halting the downstream effects of the classical pathway.

Caption: Inhibition of the Classical Complement Pathway by this compound.

Experimental Protocols

Classical Complement Pathway Inhibition Assay (Hemolytic Assay)

This protocol describes a classical hemolytic assay to determine the functional inhibition of the classical complement pathway by this compound. The assay measures the ability of the inhibitor to prevent the lysis of antibody-sensitized sheep red blood cells (SRBCs) by a source of complement.

Materials:

-

This compound

-

Antibody-sensitized sheep red blood cells (SRBCs)

-

Normal human serum (NHS) as a source of complement

-

Gelatin Veronal Buffer with divalent cations (GVB++)

-

96-well round-bottom microtiter plates

-

Spectrophotometer (plate reader) capable of reading absorbance at 412-415 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in GVB++ to create a dose-response curve. Include a vehicle control (solvent alone).

-

Dilute the normal human serum in GVB++ to a concentration that yields submaximal hemolysis (typically determined through a preliminary titration experiment).

-

-

Assay Setup:

-

Add 50 µL of the diluted normal human serum to each well of a 96-well plate.

-

Add 50 µL of the serially diluted this compound or vehicle control to the appropriate wells.

-

Include control wells:

-

100% Lysis Control: 50 µL of diluted NHS and 50 µL of GVB++ (instead of inhibitor). After incubation, add 100 µL of water to lyse the cells.

-

0% Lysis Control (Blank): 100 µL of GVB++ (no serum).

-

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with C1s in the serum.

-

-

Initiation of Hemolysis:

-

Add 100 µL of antibody-sensitized SRBCs (resuspended in GVB++) to all wells.

-

-

Incubation:

-

Incubate the plate at 37°C for 30-60 minutes, or until sufficient hemolysis is observed in the wells without the inhibitor.

-

-

Termination and Measurement:

-

Centrifuge the plate to pellet the intact SRBCs.

-

Carefully transfer the supernatant to a new flat-bottom 96-well plate.

-

Measure the absorbance of the supernatant at 412-415 nm, which corresponds to the release of hemoglobin.

-

-

Data Analysis:

-

Calculate the percentage of hemolysis for each concentration of the inhibitor using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of 0% lysis control) / (Absorbance of 100% lysis control - Absorbance of 0% lysis control)] x 100

-

Plot the percentage of hemolysis against the log concentration of this compound to generate a dose-response curve and determine the IC50 for the inhibition of hemolysis.

-

Caption: Experimental Workflow for the Hemolytic Assay.

References

Reconstitution and storage instructions for Complement C1s-IN-1

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Complement C1s-IN-1 is a potent and selective small molecule inhibitor of the classical complement pathway serine protease, C1s.[1][2] By targeting C1s, this inhibitor effectively blocks the activation cascade at an early stage, preventing the cleavage of C4 and C2 and the subsequent formation of the C3 convertase and the Membrane Attack Complex (MAC).[1][2] These application notes provide detailed instructions for the reconstitution, storage, and use of this compound in common in vitro assays for researchers, scientists, and drug development professionals.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Species | Reference |

| IC₅₀ (C1s inhibition) | 36 nM | Human | [1][2] |

| Molecular Formula | C₂₂H₂₀F₂N₆O | N/A | [2] |

| Molecular Weight | 422.43 g/mol | N/A | [2] |

Reconstitution and Storage Instructions

Proper handling and storage of this compound are critical for maintaining its activity.

Reconstitution

It is recommended to prepare a stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).

Protocol for Reconstituting this compound:

-

Before opening the vial, centrifuge it briefly to ensure that all the lyophilized powder is at the bottom.

-

To prepare a 10 mM stock solution , add the appropriate volume of DMSO to the vial. For example, for 1 mg of powder (MW = 422.43 g/mol ), add 236.7 µL of DMSO.

-

Vortex the vial gently until the powder is completely dissolved.

-

The reconstituted stock solution can be further diluted in an appropriate aqueous buffer for your specific experimental needs. Note that the final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent effects.

Storage

Table of Storage Conditions:

| Form | Storage Temperature | Stability | Notes |

| Lyophilized Powder | -20°C or -80°C | Refer to Certificate of Analysis | Shipped at room temperature. |

| Stock Solution in DMSO | -20°C or -80°C | Refer to Certificate of Analysis | Aliquot to avoid repeated freeze-thaw cycles. |

| Diluted Aqueous Solution | 2-8°C | Use immediately | Prepare fresh for each experiment. |

Note: Specific storage conditions and stability information are provided in the Certificate of Analysis accompanying the product.[1][2]

Experimental Protocols

The following are detailed protocols for key experiments to assess the inhibitory activity of this compound on the classical complement pathway.

Classical Complement Pathway Inhibition Assay (ELISA-based)

This protocol describes an ELISA-based method to measure the inhibition of Membrane Attack Complex (MAC) formation.

Materials:

-

This compound

-

Normal Human Serum (NHS) as a source of complement

-

IgM-coated microplate

-

Gelatin Veronal Buffer with Calcium and Magnesium (GVB++)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Anti-C5b-9 antibody (detecting MAC)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in GVB++.

-

Dilute Normal Human Serum (NHS) in GVB++. The optimal dilution should be determined empirically to achieve a submaximal signal in the absence of the inhibitor.

-

-

Assay Procedure:

-

Add 50 µL of diluted this compound or vehicle control (GVB++ with the same final concentration of DMSO) to the wells of the IgM-coated microplate.

-

Add 50 µL of diluted NHS to each well to initiate complement activation.

-

Incubate the plate for 1 hour at 37°C.

-

Wash the wells three times with Wash Buffer.

-

Add 100 µL of diluted anti-C5b-9 antibody to each well and incubate for 1 hour at room temperature.

-

Wash the wells three times with Wash Buffer.

-

Add 100 µL of HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Wash the wells three times with Wash Buffer.

-

Add 100 µL of TMB substrate and incubate in the dark until sufficient color development.

-

Stop the reaction by adding 50 µL of stop solution.

-

Read the absorbance at 450 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

-

Hemolytic Assay for Classical Pathway Inhibition (CH50)

This assay measures the ability of this compound to inhibit the lysis of antibody-sensitized sheep red blood cells (SRBCs).

Materials:

-

This compound

-

Normal Human Serum (NHS)

-

Sheep Red Blood Cells (SRBCs)

-

Anti-SRBC IgM antibody (hemolysin)

-

Gelatin Veronal Buffer with Calcium and Magnesium (GVB++)

-

Spectrophotometer

Procedure:

-

Preparation of Sensitized SRBCs (EAs):

-

Wash SRBCs with GVB++ until the supernatant is clear.

-

Resuspend the SRBCs to a concentration of 1 x 10⁹ cells/mL in GVB++.

-

Add an optimal concentration of anti-SRBC IgM antibody and incubate for 20 minutes at 37°C to sensitize the cells.

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound in GVB++.

-

In a microtiter plate or tubes, add the diluted inhibitor or vehicle control.

-

Add a limiting dilution of NHS (predetermined to cause ~50% lysis).

-

Add the sensitized SRBCs (EAs) to each well/tube.

-

Incubate for 30-60 minutes at 37°C with gentle shaking.

-

Centrifuge the plate/tubes to pellet the intact cells.

-

Transfer the supernatant to a new plate.

-

Measure the absorbance of the released hemoglobin at 412 nm.

-

-

Data Analysis:

-

Include controls for 0% lysis (EAs in buffer) and 100% lysis (EAs in water).

-

Calculate the percentage of hemolysis for each inhibitor concentration.

-

Determine the concentration of this compound that inhibits hemolysis by 50% (CH50).

-

Visualizations

Signaling Pathway of the Classical Complement Cascade and Inhibition by this compound

The following diagram illustrates the initiation of the classical complement pathway and the point of inhibition by this compound.

Caption: Inhibition of the classical complement pathway by this compound.

Experimental Workflow for C1s Inhibition Assay (ELISA)

This diagram outlines the major steps in the ELISA-based protocol for assessing the inhibitory activity of this compound.

Caption: Workflow for ELISA-based measurement of C1s inhibition.

References

Application Notes and Protocols for Measuring C1s Inhibition with Complement C1s-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the inflammatory response. The classical pathway of the complement system is initiated by the C1 complex, which consists of C1q, C1r, and C1s. C1s, a serine protease, is the enzymatic component responsible for cleaving C4 and C2, leading to the formation of the C3 convertase and subsequent amplification of the complement cascade.[1][2][3][4][5] Dysregulation of the classical pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases. Consequently, the inhibition of C1s represents a promising therapeutic strategy for these conditions.

Complement C1s-IN-1 is a potent and selective small molecule inhibitor of C1s.[6] These application notes provide a detailed protocol for measuring the inhibitory activity of this compound against purified C1s enzyme using a chromogenic substrate assay. The provided methodologies are intended to guide researchers in the characterization of C1s inhibitors.

Data Presentation

The inhibitory potency of various compounds against C1s can be quantified and compared. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters.

| Compound | IC50 | Ki | Assay Type | Substrate | Reference |

| This compound | 36 nM | - | Not Specified | Not Specified | [6] |

| C1s-IN-1 trihydrochloride (A1) | 85 µM (C2 cleavage) | 5.8 µM | Chromogenic | Z-Gly-Arg-thiobenzyl ester (ZGR) | [1][2][3][7] |

| C1 Inhibitor (endogenous) | - | - | Chromogenic | Synthetic Chromogen | [8][9] |

Experimental Protocols

This section details the materials and methods for determining the inhibitory activity of this compound on C1s enzymatic activity.

Principle of the Assay

The enzymatic activity of C1s is measured by its ability to cleave a synthetic chromogenic substrate, resulting in the release of a chromophore that can be quantified spectrophotometrically. The rate of the reaction is proportional to the enzyme activity. In the presence of an inhibitor, the rate of substrate cleavage will decrease. By measuring the C1s activity across a range of inhibitor concentrations, a dose-response curve can be generated to determine the IC50 value of the inhibitor.

Materials and Reagents

-

Enzyme: Purified active human Complement C1s enzyme.[10][11]

-

Inhibitor: this compound.

-

Substrate: Z-Gly-Arg-thiobenzyl ester (ZGR).[3]

-

Indicator: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[3]

-

Assay Buffer: 50 mM HEPES, 140 mM NaCl, pH 7.4.[3]

-

Solvent: Dimethyl sulfoxide (DMSO) for dissolving the inhibitor.[3]

-

Microplate: 96-well, clear, flat-bottom plate.

-

Microplate Reader: Capable of reading absorbance at 412 nm.

Experimental Workflow

Caption: Workflow for the C1s inhibition assay.

Detailed Protocol

-

Reagent Preparation:

-

Prepare the Assay Buffer (50 mM HEPES, 140 mM NaCl, pH 7.4).

-

Reconstitute the purified C1s enzyme to a stock concentration in the Assay Buffer. A final concentration of 10 nM in the assay is a good starting point.[3]

-

Prepare a stock solution of the chromogenic substrate ZGR and the indicator DTNB in an appropriate solvent.

-

Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

-

Inhibitor Dilution Series:

-

Perform a serial dilution of the this compound stock solution in DMSO.

-

Subsequently, dilute the DMSO serial dilutions into the Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <= 1%) to avoid solvent effects.

-

-

Assay Procedure:

-

To the wells of a 96-well microplate, add the following in order:

-

Assay Buffer.

-

Diluted this compound or vehicle control (Assay Buffer with the same percentage of DMSO).

-

Diluted C1s enzyme.

-

-

Include control wells:

-

100% Activity Control: C1s enzyme + vehicle (no inhibitor).

-

Blank Control: Assay Buffer + substrate (no enzyme).

-

-

Pre-incubate the plate at 25°C for 15 minutes.

-

Initiate the enzymatic reaction by adding a mixture of the ZGR substrate and DTNB to all wells.[3]

-

Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 15-30 minutes) at 25°C.

-

-

Data Analysis:

-

Determine the initial velocity (rate of reaction, V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ of 100% activity control)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic (4PL) non-linear regression model using appropriate software (e.g., GraphPad Prism).

-

Signaling Pathway and Inhibition Mechanism

The classical complement pathway is initiated by the binding of C1q to a target, which triggers the auto-activation of C1r. Activated C1r then cleaves and activates C1s. Activated C1s is a serine protease that propagates the cascade by cleaving C4 and C2. This compound acts by directly inhibiting the enzymatic activity of C1s, thereby preventing the cleavage of C4 and C2 and halting the progression of the classical pathway.

Caption: Inhibition of the classical complement pathway by this compound.

References

- 1. Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-Phenylpiperazin-1-yl)Pyridine-3-Carboximidamide and Chemical Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide and Chemical Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Selection of Novel C1s Inhibitors by In Silico and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemaxon.com [chemaxon.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Kinetics of interaction of C1 inhibitor with complement C1s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Complement C1 Inhibitor Functional Test - Creative Biolabs [creative-biolabs.com]

- 10. complementtech.com [complementtech.com]

- 11. complementtech.com [complementtech.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Complement C1s-IN-1 for In Vivo Studies

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Complement C1s-IN-1 in in vivo studies. Find answers to frequently asked questions and troubleshoot common experimental challenges to ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the C1s protein, a key serine protease in the classical complement pathway.[1][2][3] C1s is a component of the C1 complex, which becomes activated upon binding to antigen-antibody complexes.[4][5][6] Activated C1s then cleaves complement components C4 and C2, initiating the cascade that leads to the formation of the Membrane Attack Complex (MAC) and opsonization of pathogens.[3][5][6] By directly inhibiting the enzymatic activity of C1s, this compound effectively blocks the classical complement pathway at an early stage.[2][3]

Q2: What is the potency of this compound?

A2: this compound is a highly potent inhibitor with an in vitro IC50 value of 36 nM against C1s.[1][2]

Q3: Is this compound orally bioavailable?

A3: Yes, this compound is orally active and has been shown to have plasma exposure in a dose-dependent manner after oral administration in mice.[1][2]

Q4: What are the reported effective oral doses of this compound in mice?

A4: In mice, oral doses of 10, 30, and 100 mg/kg have been shown to significantly inhibit the formation of the Membrane Attack Complex (MAC) induced by human serum in a dose-dependent manner.[1][2]

Q5: Can this compound cross the blood-brain barrier?

A5: Yes, this compound has been reported to be brain-penetrable.[1][2]

Troubleshooting Guide

Issue 1: Lower than expected in vivo efficacy.

| Potential Cause | Troubleshooting Suggestion |